Bromo-dragonfly, (+/-)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

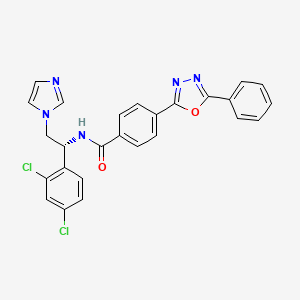

2,3-fbenzofuran-8-yl)propan-2-amine, is a synthetic compound related to the phenethylamine family. It was first synthesized by Matthew Parker in the laboratory of David E. Nichols in 1998. The compound is named after its structural resemblance to a dragonfly, with two furan rings on opposite sides of a central phenyl ring . Bromo-dragonfly is known for its potent hallucinogenic effects, which are similar to those of lysergic acid diethylamide but can last significantly longer.

準備方法

The synthesis of racemic bromo-dragonfly starts from hydroquinone, which is dialkylated with 1-bromo-2-chloroethane, brominated, and treated with n-butyllithium to yield the tetrahydrobenzodifuran ring system. After formylation of the ring system, the nitropropene derivative is obtained by condensation with nitroethane under ammonium acetate catalysis. The nitropropene derivative is then reduced with lithium aluminium hydride to yield the amine intermediate, which is protected with trifluoroacetic anhydride. Following para-bromination with elemental bromine and oxidation of the tetrahydrobenzodifuran ring system with DDQ, the trifluoroacetyl protecting group of the amine is removed to give bromo-dragonfly as a racemic mixture of the R and S enantiomers .

化学反応の分析

Bromo-dragonfly undergoes various chemical reactions, including oxidation, reduction, and substitution. It is resistant to hepatic metabolism, meaning it is not readily broken down by the liver. This resistance to metabolism contributes to its long-lasting effects. Bromo-dragonfly is also a potent inhibitor of monoamine oxidase A, which can lead to clinically relevant increases in serotonin levels in vivo. Common reagents used in these reactions include lithium aluminium hydride for reduction and elemental bromine for bromination . Major products formed from these reactions include the amine intermediate and the final racemic mixture of bromo-dragonfly .

科学的研究の応用

Bromo-dragonfly has been used in scientific research to investigate the structure and activity of serotonin receptors in the brain . It has high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors, making it a valuable tool for studying the pharmacology of these receptors . Additionally, bromo-dragonfly has been used in toxicological studies to understand its effects on the central nervous system and its potential for causing acute intoxication and fatalities . Its potent hallucinogenic effects have also made it a subject of interest in the study of psychoactive substances .

類似化合物との比較

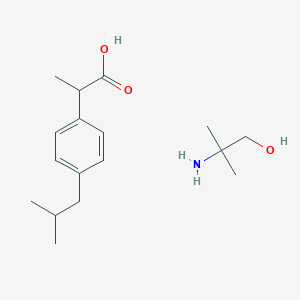

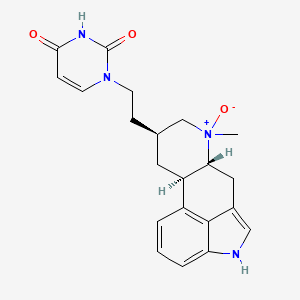

Bromo-dragonfly is often compared to other hallucinogenic compounds such as lysergic acid diethylamide, psilocybin, and 2C-B . While all these compounds interact with the serotonin system, bromo-dragonfly is unique in its structural resemblance to a dragonfly and its significantly longer duration of action . Similar compounds include lysergic acid diethylamide, psilocybin, dimethyltryptamine, 5-methoxy-dimethyltryptamine, mescaline, and 2C-B . Bromo-dragonfly’s high affinity for the 5-HT2A receptor and its potent inhibition of monoamine oxidase A set it apart from these other compounds .

特性

| 219986-94-4 | |

分子式 |

C13H12BrNO2 |

分子量 |

294.14 g/mol |

IUPAC名 |

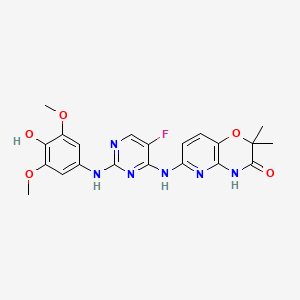

1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine |

InChI |

InChI=1S/C13H12BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h2-5,7H,6,15H2,1H3 |

InChIキー |

GIKPTWKWYXCBEC-UHFFFAOYSA-N |

正規SMILES |

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。